4-Methoxyestradiol

Vue d'ensemble

Description

4-Methoxyestradiol is an endogenous, naturally occurring methoxylated catechol estrogen and a metabolite of estradiol. It is formed by the action of catechol O-methyltransferase on the intermediate 4-hydroxyestradiol. This compound exhibits estrogenic activity similar to estrone and 4-hydroxyestrone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methoxyestradiol can be synthesized through the methylation of 4-hydroxyestradiol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogenating agents or nucleophiles in the presence of catalysts.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted estradiol derivatives

Applications De Recherche Scientifique

Introduction to 4-Methoxyestradiol

This compound (4-MeOE2) is a naturally occurring metabolite of estradiol, formed through the methylation of catechol estrogens by the enzyme catechol-O-methyltransferase (COMT). This compound exhibits distinct biological properties compared to its parent hormone, particularly due to its low affinity for estrogen receptors. As a result, it has garnered interest in various scientific research applications, particularly in cancer therapy and cardiovascular health.

Anticancer Properties

This compound has been extensively studied for its potential in cancer treatment. Its unique mechanism of action includes:

- Antiangiogenic Effects : 4-MeOE2 inhibits angiogenesis, the formation of new blood vessels that tumors require for growth. This property is crucial in limiting tumor proliferation and metastasis .

- Antiproliferative Activity : The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer cells. It elevates oxidative stress markers, leading to DNA damage in cancer cells .

- Case Study Insights : In a study involving human lung epithelial cells, 4-MeOE2 significantly inhibited cell growth and induced mitotic arrest, suggesting its potential as a therapeutic agent against lung cancer .

Cardiovascular Health

Research indicates that this compound may play a beneficial role in cardiovascular disease management:

- Vascular Smooth Muscle Cell Regulation : It inhibits migration and proliferation of vascular smooth muscle cells, which are critical in the development of atherosclerosis. This effect occurs through mechanisms independent of estrogen receptor activation .

- Oxidative Stress Mitigation : By modulating oxidative stress levels, 4-MeOE2 may help prevent vascular complications associated with oxidative damage .

Hormonal Metabolism and Breast Cancer Risk

The compound's role in estrogen metabolism has implications for breast cancer risk assessment:

- Detoxification Pathway : As a product of catechol estrogen methylation, 4-MeOE2 is considered less genotoxic than its precursors. This may reduce the risk of DNA damage linked to breast cancer development .

- Genetic Variations Impact : Variations in the COMT gene that affect the efficiency of this metabolic pathway could influence individual susceptibility to breast cancer .

Mechanistic Studies and Measurement Techniques

Recent advancements in analytical techniques have improved the understanding of this compound's biological effects:

- Mass Spectrometry Applications : Techniques such as LC-MS have been developed to measure estrogen metabolites accurately, including 4-MeOE2. These methods enhance sensitivity and specificity in studying hormonal influences on cancer and other diseases .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies on Anticancer Effects

Mécanisme D'action

4-Methoxyestradiol exerts its effects primarily through its interaction with estrogen receptors. It binds to these receptors and modulates their activity, influencing gene expression and cellular processes. The compound also affects various signaling pathways, including those involved in cell proliferation, apoptosis, and angiogenesis .

Comparaison Avec Des Composés Similaires

2-Methoxyestradiol: Another methoxylated estrogen with similar anticancer properties.

4-Hydroxyestradiol: The intermediate in the synthesis of 4-Methoxyestradiol, also exhibiting estrogenic activity.

Estrone: A naturally occurring estrogen with similar biological activity.

Uniqueness: this compound is unique due to its specific methoxylation at the 4-position, which influences its biological activity and metabolism. This structural modification imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .

Activité Biologique

4-Methoxyestradiol (4-MeO-E2) is a significant bioactive metabolite of estradiol, formed through the methylation process mediated by catechol-O-methyltransferase (COMT). This compound exhibits unique biological activities that differentiate it from its parent hormone, estradiol, particularly in its interactions with estrogen receptors and its potential therapeutic applications.

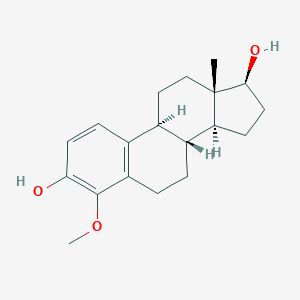

Chemical Structure and Properties

This compound has the chemical formula CHO and features a methoxy group at the 4-position of the phenolic ring. This structural modification results in significantly different biological activities compared to estradiol, including minimal affinity for estrogen receptors and reduced impact on steroid hormone binding globulin (SHBG) levels .

Antiangiogenic and Antiproliferative Effects

This compound is recognized for its antiangiogenic and antiproliferative properties. These effects are crucial in inhibiting new blood vessel formation and cell proliferation, making it a promising candidate for cancer treatment. Studies have demonstrated that 4-MeO-E2 can significantly inhibit cell growth and induce mitotic arrest in various cancer cell lines, including human lung epithelial cells .

Table 1: Biological Effects of this compound

| Biological Activity | Description |

|---|---|

| Antiangiogenic | Inhibits formation of new blood vessels, potentially reducing tumor growth. |

| Antiproliferative | Reduces cell proliferation in cancerous cells, leading to mitotic arrest. |

| Induction of Oxidative Stress | Increases levels of reactive oxygen species (ROS) and superoxide dismutase (SOD). |

The antiangiogenic effects of this compound are mediated through an estrogen receptor-independent mechanism , which differentiates it from traditional estrogenic compounds. It has been shown to modulate oxidative stress pathways, leading to increased ROS production and oxidative DNA damage in treated cells . This mechanism may contribute to its potential use in therapeutic contexts, particularly for hormone-dependent cancers.

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of this compound:

- Lung Cancer Study : In experiments involving human lung epithelial cells, treatment with 4-MeO-E2 resulted in a marked decrease in cell viability and an increase in markers indicative of oxidative stress. The study concluded that these effects could be beneficial in curbing the proliferation of lung cancer cells .

- Breast Cancer Risk Mitigation : Research has indicated that this compound may play a role in reducing breast cancer risk by detoxifying catechol estrogens through methylation processes. This pathway potentially lowers the formation of genotoxic metabolites that can damage DNA .

- Oxidative Damage Assessment : A quantitative comet assay demonstrated that exposure to 4-MeO-E2 led to significant oxidative DNA damage in human lung cells, highlighting both the risks and therapeutic implications of this compound .

Implications for Therapeutic Use

Given its unique properties, this compound holds promise as a therapeutic agent not only for cancer treatment but also for cardiovascular health management. Its ability to modulate estrogenic effects without directly stimulating estrogen receptors may offer advantages in treating conditions influenced by hormonal imbalances.

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWZIZLVBYHFES-PYEWSWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949596 | |

| Record name | 4-Methoxyestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxy-17beta-estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26788-23-8 | |

| Record name | 4-Methoxyestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26788-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026788238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyestradiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6YV5Q2LKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxy-17beta-estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.